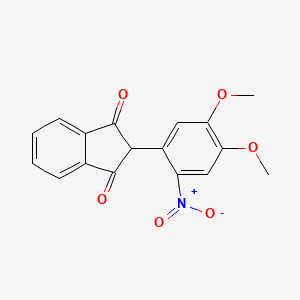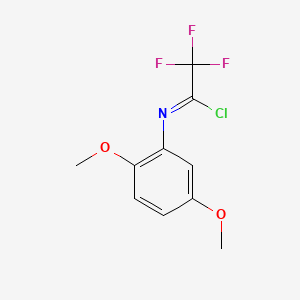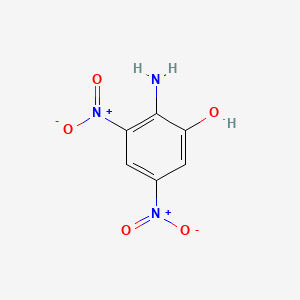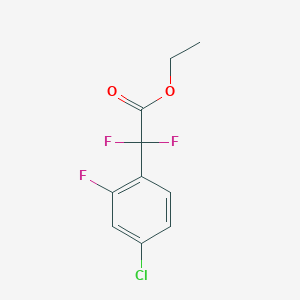![molecular formula C22H18N2O B13680247 3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)](/img/structure/B13680247.png)
3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD03235507 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The preparation of MFCD03235507 involves several synthetic routes, each with specific reaction conditions. One common method includes the use of triazolo ring compounds, which are subjected to methanesulfonate crystal formation. The preparation method is designed to be simple and suitable for industrial-scale production, ensuring good solubility and stability of the final product .
Industrial Production Methods
Industrial production of MFCD03235507 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is designed to be efficient and cost-effective, making it feasible for commercial applications.
化学反応の分析
Types of Reactions
MFCD03235507 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD03235507 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of MFCD03235507 depend on the specific reagents and conditions used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications.
科学的研究の応用
MFCD03235507 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand its effects on cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development and disease treatment.
Industry: Utilized in industrial processes for the production of high-value chemicals and materials
作用機序
The mechanism of action of MFCD03235507 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research, with studies aiming to elucidate the detailed mechanisms .
類似化合物との比較
Similar Compounds
MFCD03235507 can be compared with other similar compounds, such as those with triazolo ring structures and methanesulfonate groups. These compounds share some structural similarities but differ in their specific chemical properties and applications.
Uniqueness
The uniqueness of MFCD03235507 lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications. Its stability, solubility, and reactivity distinguish it from other similar compounds, making it a valuable subject of study and application .
特性
分子式 |
C22H18N2O |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
3-[1H-indol-3-yl-(5-methylfuran-2-yl)methyl]-1H-indole |
InChI |
InChI=1S/C22H18N2O/c1-14-10-11-21(25-14)22(17-12-23-19-8-4-2-6-15(17)19)18-13-24-20-9-5-3-7-16(18)20/h2-13,22-24H,1H3 |
InChIキー |
VQWZIPRNTRIIKA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(O1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B13680198.png)







![(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide](/img/structure/B13680252.png)
